Negundonorin A

Description

Contextualization of Natural Products in Chemical Biology

Natural products, the vast array of small organic molecules produced by living organisms, represent a cornerstone of chemical biology and drug discovery. tiu.edu.iq These compounds, shaped by evolutionary pressures, possess remarkable chemical diversity and are often optimized for interacting with biological macromolecules. nih.govacs.org This inherent bioactivity makes them invaluable tools for probing cellular pathways and understanding complex biological functions. lumblab.org In chemical biology, natural products serve as molecular probes to modulate gene and protein functions, providing insights that are often unattainable through other methods. tiu.edu.iq Their complex structures also present challenging targets for synthetic chemistry, driving innovation in the field. lumblab.org Historically, natural products or their derivatives have been a major source of therapeutic agents, including antibiotics and anticancer drugs, underscoring their significance in medicinal chemistry. tiu.edu.iq

Overview of Diterpenoids and their Significance in Biological Systems

Diterpenoids are a large and structurally diverse class of natural products built from four isoprene (B109036) units, resulting in a 20-carbon skeleton. nih.govmdpi.com Found widely in plants, fungi, and marine organisms, they exhibit a vast range of chemical structures, from simple linear molecules to complex polycyclic systems like the abietanes. mdpi.commdpi.comjmb.or.kr This structural diversity translates into a wide spectrum of biological activities. nih.gov Many diterpenoids have demonstrated potent anti-inflammatory, antimicrobial, antiviral, and antitumor properties. mdpi.comjmb.or.krresearchgate.net For instance, the well-known anticancer drug Paclitaxel is a complex diterpenoid derived from the yew tree. jmb.or.kr In plants, diterpenoids like gibberellins (B7789140) are crucial hormones that regulate growth and development. researchgate.net The significant pharmacological potential of diterpenoids makes them a subject of intense research for new drug leads and therapeutic agents for various diseases, including cancer and inflammatory conditions. nih.govmdpi.com

Historical Perspective of Negundonorin A in Scientific Literature

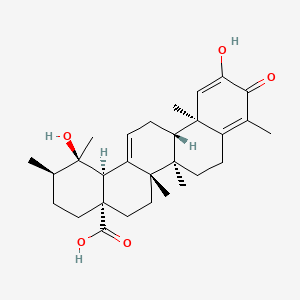

This compound is a naturally occurring compound first identified and isolated from the seeds of the plant Vitex negundo. chemfaces.combiocrick.com The initial structural elucidation was accomplished through detailed spectroscopic analysis, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). chemfaces.com This foundational work classified this compound as a norursane-type triterpenoid (B12794562). chemfaces.com Early research into the bioactivity of this compound revealed its potent cytotoxic effects. Specifically, it was found to be strongly cytotoxic against the ZR-75-30 human breast cancer cell line, showing an IC50 value of 0.56 ± 0.19 µg/mL. chemfaces.combiocrick.comresearchgate.net This initial finding established this compound as a compound of interest within the field of cancer research.

Scope and Objectives of Current Academic Inquiry on this compound

Current academic inquiry into this compound primarily focuses on its significant biological activity, particularly its cytotoxic properties against cancer cells. chemfaces.combcrcp.ac.in Research is centered on further exploring its potential as an anticancer agent. The genus Vitex, from which this compound is derived, is known to produce a variety of terpenes with anti-inflammatory, antitumor, and antioxidant activities, providing a rich context for this investigation. researchgate.netresearchgate.net The objective of ongoing studies is to understand the mechanism of action behind its cytotoxicity and to potentially explore structure-activity relationships. While initial studies have highlighted its potent effect on the ZR-75-30 breast cancer cell line, further research is needed to evaluate its efficacy against a broader range of cancer cell lines and to explore its potential in modern medicine. researchgate.netbcrcp.ac.in

Chemical and Biological Profile of this compound

| Property | Value | Source(s) |

| Compound Name | This compound | chemfaces.com |

| Chemical Class | Norursane-type Triterpenoid | chemfaces.com |

| Molecular Formula | C29H40O5 | |

| Molecular Weight | 468.634 g/mol | |

| CAS Number | 1401618-51-6 | biocrick.com |

| Natural Source | Seeds of Vitex negundo | chemfaces.combiocrick.com |

| Reported Biological Activity | Strongly cytotoxic against ZR-75-30 human breast cancer cell line (IC50 = 0.56 ± 0.19 µg/mL) | chemfaces.combiocrick.comresearchgate.netbcrcp.ac.in |

Structure

3D Structure

Properties

IUPAC Name |

(1R,2R,4aS,6aS,6aS,6bR,12aS,14bS)-1,11-dihydroxy-1,2,6a,6b,9,12a-hexamethyl-10-oxo-2,3,4,5,6,6a,7,8,13,14b-decahydropicene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H40O5/c1-16-9-12-29(24(32)33)14-13-26(4)19(23(29)28(16,6)34)7-8-21-25(3)15-20(30)22(31)17(2)18(25)10-11-27(21,26)5/h7,15-16,21,23,30,34H,8-14H2,1-6H3,(H,32,33)/t16-,21-,23-,25+,26-,27-,28-,29+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHOKYTBXHJFJOV-PSMUSXLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5=C(C(=O)C(=CC45C)O)C)C)C2C1(C)O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CCC5=C(C(=O)C(=C[C@]45C)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H40O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isolation, Characterization, and Natural Occurrence of Negundonorin a

Botanical and Microbial Sources of Negundonorin A

This compound has been identified and isolated from specific plant species, highlighting the botanical origins of this compound.

Vitex negundo, a plant belonging to the Verbenaceae family, is a known source of this compound. mdpi.com The genus Vitex encompasses approximately 250 species and is recognized for producing a variety of terpenes, which are considered its characteristic chemical constituents. mdpi.com Terpenes isolated from Vitex plants have been a subject of pharmacological interest. mdpi.com Phytochemical investigations of V. negundo have led to the isolation of numerous compounds, including diterpenoids. researchgate.net Specifically, this compound was one of six terpenes isolated from V. negundo in a study evaluating their cytotoxic properties. mdpi.com The isolation of this compound from this plant underscores the rich chemical diversity of the Vitex genus. mdpi.comresearchgate.net Various parts of the V. negundo plant, including the leaves, roots, and seeds, have been utilized in traditional medicine, prompting extensive chemical analysis. mdpi.comijnrd.org

This compound has also been isolated for the first time from Rubus chingii, a species in the Rosaceae family. nih.gov This finding was part of a broader phytochemical investigation of the plant, which identified a total of 105 compounds, including phenols, flavonoids, and terpenoids. nih.gov The isolation of this compound from R. chingii expands the known natural sources of this compound and highlights the chemical complexity of this plant, which is also valued as a medicinal and food fruit. nih.govfrontiersin.org So far, over 235 chemical constituents have been isolated and identified from this plant. frontiersin.org

While Vitex negundo and Rubus chingii are confirmed sources, the exploration for other natural occurrences of this compound is an ongoing area of research. Given that it is a terpenoid, other species within the Vitex and Rubus genera could potentially harbor this compound. The Vitex genus alone has about 250 species, with only a fraction having been extensively studied for their terpenoid content. mdpi.com Similarly, the Rubus genus is large and diverse, with approximately 700 species distributed worldwide. mdpi.com The potential for discovering this compound in other related plant species or even in microbial sources remains an open avenue for future phytochemical investigations.

Advanced Isolation and Purification Methodologies

The isolation of pure natural products like this compound from complex plant extracts requires sophisticated separation techniques. edubirdie.comresearchgate.net

Chromatography is a fundamental technique for the separation and purification of phytoconstituents from plant materials. rroij.comiipseries.org The process typically begins with the extraction of plant material using solvents, followed by various chromatographic methods to separate the individual compounds. rroij.comnih.gov

Commonly employed chromatographic techniques include:

Column Chromatography (CC): This is a basic and widely used method for the purification of compounds from a mixture based on their differential adsorption to a solid stationary phase. edubirdie.comiipseries.org

Thin-Layer Chromatography (TLC): TLC is often used for the rapid qualitative analysis and preliminary screening of phytoconstituents. edubirdie.comunite.it

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique that is highly effective for the separation, identification, and quantification of compounds in complex mixtures. iipseries.orgunite.it Preparative HPLC is frequently used for the final purification of natural products. researchgate.net

The isolation of terpenoids, such as this compound, from Vitex and Rubus species would typically involve a combination of these chromatographic methods. mdpi.comnih.gov

The separation of compounds from natural sources can be challenging due to the complexity of the extracts. researchgate.net Modern advancements in separation science offer more efficient and effective strategies. researchgate.net

Advanced techniques that can be applied to the isolation of compounds like this compound include:

High-Speed Counter-Current Chromatography (HSCCC): This is a liquid-liquid partition chromatography technique that avoids the use of solid adsorbents, which can sometimes cause sample decomposition. edubirdie.com

Supercritical Fluid Extraction (SFE): This method uses a supercritical fluid, often carbon dioxide, as the extraction solvent, which can be highly selective and is easily removed from the product. rroij.com

Molecular Distillation: This technique is suitable for the separation of thermally sensitive compounds under high vacuum. vri-custom.org

These advanced strategies, often used in combination with traditional chromatographic methods, are crucial for obtaining highly pure samples of natural products for structural elucidation and further research. researchgate.netvri-custom.org

Below is a table summarizing the compounds mentioned in this article.

| Compound Name |

| This compound |

Below is an interactive data table detailing the natural sources of this compound.

| Botanical Source | Family | Plant Part | Reference |

| Vitex negundo | Verbenaceae | Not specified in source | mdpi.com |

| Rubus chingii | Rosaceae | Not specified in source | nih.gov |

Comprehensive Structural Elucidation and Stereochemical Determination of Negundonorin a

Comparative Structural Analysis with Related Diterpenoids

A comparative analysis of Negundonorin A with related compounds is essential for understanding its unique structural features. Although the initial prompt suggested a comparison with diterpenoids, a thorough investigation of the literature reveals that this compound is, in fact, a norursane-type triterpenoid (B12794562) . researchgate.netvjs.ac.vn This class of compounds is characterized by a pentacyclic triterpenoid skeleton of the ursane (B1242777) type, which has lost one carbon atom.

The most pertinent compound for a comparative structural analysis is Negundonorin B , a related norursane-type triterpenoid that was isolated from the same source, the seeds of Vitex negundo. researchgate.netvjs.ac.vn The co-isolation of these two compounds suggests a close biosynthetic relationship.

The structural elucidation of this compound was first reported in a 2012 study published in the journal Fitoterapia. researchgate.netvjs.ac.vn This seminal work detailed the isolation and characterization of both this compound and Negundonorin B. The structures of both compounds were determined through extensive spectroscopic analyses, including Infrared (IR) spectroscopy, Mass Spectrometry (MS), and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. researchgate.netvjs.ac.vn

While the specific spectroscopic data from the primary literature remains proprietary and is not publicly available, the published research confirms the foundational role of these analytical techniques in establishing the planar structure and relative stereochemistry of both this compound and Negundonorin B. researchgate.netvjs.ac.vn A detailed comparison of their respective NMR and MS data would highlight the subtle yet significant structural differences between these two closely related natural products.

Biosynthesis and Metabolic Pathways of Negundonorin a

Proposed Biosynthetic Pathway Elucidation

The biosynthesis of triterpenoids is a complex process that begins with basic carbon precursors and involves numerous enzymatic transformations. For Negundonorin A, a norursane-type triterpenoid (B12794562), the pathway is presumed to follow the general route of pentacyclic triterpenoid formation, originating from the mevalonate (B85504) (MVA) pathway.

Precursor Identification and Isotopic Labeling Studies

While no isotopic labeling studies have been conducted specifically for this compound, the foundational precursors for all triterpenoids are isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). nih.gov These five-carbon units are synthesized via the MVA pathway in the cytoplasm. tandfonline.com

In a hypothetical labeling study to trace the biosynthesis of this compound, isotopically labeled precursors such as ¹³C-glucose or ¹³C-acetate would be introduced to the plant material. The incorporation of these labels into the final this compound molecule would confirm their role as building blocks and could help elucidate the sequence of their assembly.

Enzymatic Steps and Gene Cluster Discovery

The biosynthesis of ursane-type triterpenoids involves a series of key enzymatic reactions. The initial steps involve the head-to-head condensation of two farnesyl pyrophosphate (FPP) molecules to form squalene, which is then epoxidized to 2,3-oxidosqualene. oup.com

A crucial branching point in the pathway is the cyclization of 2,3-oxidosqualene. For ursane-type triterpenoids like this compound, this cyclization is catalyzed by α-amyrin synthase, leading to the formation of the characteristic pentacyclic α-amyrin skeleton. nih.govnih.gov Following the formation of the α-amyrin backbone, a series of post-cyclization modifications, such as oxidation, hydroxylation, and glycosylation, are carried out by enzymes like cytochrome P450 monooxygenases (CYPs) and UDP-glycosyltransferases (UGTs). ibcas.ac.cnfrontiersin.org These modifications are responsible for the vast structural diversity of triterpenoids.

The "nor" designation in this compound indicates the loss of a carbon atom from the typical triterpenoid skeleton, a modification that would be catalyzed by a specific, yet currently unidentified, enzyme. The discovery of the genes encoding these enzymes, which are often organized in biosynthetic gene clusters, would be a significant step in fully elucidating the pathway.

Table 1: Hypothetical Enzymatic Steps in this compound Biosynthesis

| Step | Precursor | Enzyme Class (Hypothetical) | Product |

| 1 | Acetyl-CoA | MVA pathway enzymes | Isopentenyl Pyrophosphate (IPP) & Dimethylallyl Pyrophosphate (DMAPP) |

| 2 | IPP & DMAPP | Prenyltransferases | Farnesyl Pyrophosphate (FPP) |

| 3 | FPP | Squalene Synthase | Squalene |

| 4 | Squalene | Squalene Epoxidase | 2,3-Oxidosqualene |

| 5 | 2,3-Oxidosqualene | α-Amyrin Synthase | α-Amyrin |

| 6 | α-Amyrin | Cytochrome P450 Monooxygenases (CYPs) | Oxidized α-Amyrin Intermediates |

| 7 | Oxidized Intermediates | Demethylase/Oxidase | Norursane Skeleton |

| 8 | Norursane Skeleton | CYPs, UGTs, etc. | This compound |

Note: This table is based on the general pathway of ursane-type triterpenoid biosynthesis and is purely hypothetical for this compound.

Chemoenzymatic Approaches to Pathway Intermediates

Chemoenzymatic synthesis, which combines chemical and enzymatic reactions, could be a powerful tool for producing intermediates in the proposed this compound pathway. Once the key enzymes, such as the specific CYPs involved in its modification, are identified and characterized, they could be used in vitro to convert commercially available precursors or synthetically derived intermediates into more advanced structures along the biosynthetic route. This approach would be invaluable for confirming the function of specific enzymes and for producing sufficient quantities of intermediates for further study.

Regulation of this compound Biosynthesis in Natural Sources

The production of secondary metabolites like triterpenoids in plants is tightly regulated by a complex interplay of genetic and environmental factors.

Environmental and Genetic Factors Influencing Production

While unstudied for this compound, the biosynthesis of other triterpenoids is known to be influenced by various environmental stimuli such as light, temperature, and nutrient availability. benthamdirect.com Additionally, elicitors, which are molecules that trigger defense responses in plants, such as jasmonic acid, can significantly enhance the production of triterpenoids. benthamdirect.com

Genetically, the expression of the biosynthetic genes is controlled by transcription factors. Identifying these regulatory proteins would be key to understanding how the plant controls the production of this compound and could offer targets for metabolic engineering to increase its yield.

Transcriptomic and Proteomic Analyses of Biosynthetic Machinery

To gain insight into the biosynthesis of this compound, transcriptomic and proteomic analyses of Vitex negundo seeds, where the compound is found, would be highly informative. Transcriptomics (RNA-seq) would allow for the identification of all the genes that are actively being expressed in the tissue, providing a list of candidate genes for the biosynthetic pathway. nih.gov By comparing the transcriptomes of high-producing and low-producing plant samples, researchers could pinpoint the genes whose expression levels correlate with this compound accumulation.

Proteomics, the large-scale study of proteins, would complement the transcriptomic data by identifying the actual enzymes present in the tissue. This would help to confirm that the genes identified in the transcriptome are indeed translated into functional proteins. mdpi.com

Chemical Synthesis and Analog Design of Negundonorin a

Retrosynthetic Analysis and Strategic Disconnections for Negundonorin A

A retrosynthetic analysis of this compound would logically begin by disconnecting the molecule at key positions to simplify its complex polycyclic structure into more manageable and synthetically accessible precursors. Given its labdane-type core, strategic disconnections would likely target the side chain and the furan (B31954) ring, which are characteristic features of many bioactive diterpenoids from Vitex species.

A plausible retrosynthetic strategy could involve the following key disconnections:

Disconnection of the Furan Ring: The furan moiety could be introduced late in the synthesis from a suitable precursor, such as a protected hydroxybutenolide or a related functional group that can be converted to the furan ring. This approach is common in the synthesis of furan-containing natural products. nih.govdeanfrancispress.com

Side Chain Installation: The side chain at C9 could be installed via nucleophilic opening of an epoxide, a versatile and stereocontrolled method for elaborating the core structure of labdane (B1241275) diterpenes. nih.gov

Decalin Core Construction: The central trans-decalin core is a common feature of labdane diterpenoids and can be constructed through various powerful cyclization reactions, such as the Pauson-Khand reaction or intramolecular Diels-Alder reactions. nih.gov

This analysis leads to simpler, chiral building blocks that could potentially be derived from commercially available starting materials or from the chiral pool, such as (+)-abietic acid. acs.orgnih.gov

| Disconnection | Synthetic Strategy | Key Precursors |

| Furan Ring | Late-stage installation from a hydroxybutenolide or equivalent. | Protected hydroxybutenolide, functionalized side chain. |

| C9 Side Chain | Nucleophilic opening of an epoxide. | Decalin core with an epoxide at C9-C11. |

| trans-Decalin Core | Cyclization reactions (e.g., Pauson-Khand, Diels-Alder). | Acyclic or monocyclic chiral precursors. |

Total Synthesis Approaches to this compound

While a direct total synthesis of this compound is not available, the successful syntheses of related compounds like Negundoin A and Vitedoin B offer significant insights into the methodologies that would be applicable. acs.orgnih.govresearchgate.netacs.org

The synthesis of labdane diterpenoids often relies on a convergent strategy where key fragments are synthesized separately and then coupled. For a hypothetical synthesis of this compound, a likely sequence would involve:

Construction of the Decalin Core: Starting from a chiral building block, a series of reactions would be employed to construct the bicyclic decalin system. This could involve stereoselective reductions, alkylations, and cyclizations to establish the correct relative and absolute stereochemistry.

Formation of the Spiro-lactone or Furan Precursor: The synthesis of related compounds like Vitedoin B involved the formation of a spirolactone from an unsaturated carboxylic acid using an iodine-triphenylphosphine mediated cyclization. acs.orgrsc.org A similar strategy could be adapted to form a precursor to the furan ring of this compound.

Late-Stage Functionalization: The final steps would likely involve the introduction or modification of functional groups, such as the furan ring, and any necessary protecting group manipulations to yield the final natural product.

The multiple stereocenters in this compound present a significant synthetic challenge. Achieving the correct stereochemistry is crucial for biological activity. Key strategies would include:

Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as (+)-abietic acid, can provide a head start in establishing the correct stereochemistry of the decalin core. acs.orgnih.gov

Substrate-Controlled Reactions: The existing stereocenters in an intermediate can direct the stereochemical outcome of subsequent reactions. For example, hydrogenations and epoxidations can be highly diastereoselective due to the steric environment of the molecule.

Asymmetric Catalysis: The use of chiral catalysts for key bond-forming reactions can establish stereocenters with high enantioselectivity.

The synthesis of complex diterpenoids like this compound is fraught with challenges that often spur innovation in synthetic methodology. uci.edu

Construction of the Quaternary Center: The C10 quaternary center is a common challenge in terpenoid synthesis. Its construction often requires carefully planned and executed alkylation or conjugate addition reactions.

Control of Ring Junction Stereochemistry: Establishing the correct trans-fusion of the decalin rings is critical. This is often achieved through stereoselective cyclization reactions or subsequent stereochemical inversions.

Furan Ring Stability: The furan ring can be sensitive to acidic or oxidative conditions, necessitating its introduction late in the synthesis or the use of robust protecting groups. nih.gov

Innovations in this area often come from the development of new reaction methods, such as novel cyclization cascades or C-H activation strategies, that can streamline the synthesis and improve efficiency. nih.gov

Semi-Synthesis and Derivatization Strategies for Analog Generation

Semi-synthesis, starting from a readily available natural product, is a powerful tool for generating analogs of complex molecules like this compound. This approach can provide access to a diverse range of compounds for structure-activity relationship (SAR) studies. preprints.orgresearchgate.netresearchgate.net

The design of this compound analogs would be guided by the goal of improving its biological activity, selectivity, and pharmacokinetic properties. Key design principles include:

Modification of the Furan Ring: The furan ring is a common pharmacophore in many bioactive natural products. Analogs could be designed with modifications to this ring, such as substitution, replacement with other heterocycles, or conversion to a butenolide. mdpi.com

Variation of the Side Chain: The side chain at C9 can be modified to explore its impact on activity. This could involve changing its length, polarity, or introducing new functional groups.

Functionalization of the Decalin Core: The decalin skeleton provides a scaffold for introducing new functional groups. Hydroxylation, acylation, or glycosylation at various positions could lead to analogs with altered properties. mdpi.com

Functional Group Transformations and Modifications

Detailed research findings on the specific functional group transformations and modifications of this compound are not available in the current body of scientific literature. The molecule possesses several functional groups, including hydroxyl, methoxy, and a lactone ring, which are, in principle, amenable to a variety of chemical transformations.

In the broader context of organic chemistry, functional groups are specific arrangements of atoms within molecules that are responsible for their characteristic chemical reactions. saskoer.calibretexts.org Common transformations include:

Oxidation and Reduction: These reactions involve the gain or loss of electrons and can alter the oxidation state of carbon atoms. For instance, hydroxyl groups can be oxidized to aldehydes, ketones, or carboxylic acids. solubilityofthings.com

Substitution Reactions: These involve the replacement of one functional group with another. For example, a hydroxyl group could be converted into a better leaving group and then substituted by a nucleophile. solubilityofthings.com

Addition and Elimination Reactions: These reactions involve the addition or removal of atoms or groups, often leading to the formation or breaking of double bonds. solubilityofthings.com

Without experimental data on this compound, any discussion of specific transformations remains speculative and would be based on the general reactivity of its constituent functional groups.

Chemo- and Regioselectivity in Derivatization Reactions

The study of chemo- and regioselectivity in the derivatization of this compound is another area that is currently unexplored. Derivatization is the process of chemically modifying a compound to produce a new compound with a similar structure, known as a derivative. studymind.co.uk This technique is often employed to enhance properties such as solubility, volatility for analysis, or biological activity. studymind.co.uk

For a molecule with multiple functional groups like this compound, achieving selectivity—the ability to react with one specific functional group or at a particular position—is a critical challenge in synthetic chemistry. The successful derivatization of this compound would require the development of reaction conditions that selectively target one of its hydroxyl or other functional groups in the presence of others. However, no studies detailing such selective derivatization reactions for this compound have been published.

While general strategies for the synthesis of the broader class of arylnaphthalene lignans (B1203133) exist, often employing methods like intramolecular Diels-Alder reactions, Suzuki cross-couplings, and various cyclization strategies, these have not been specifically applied to the synthesis of this compound. nih.govfrontiersin.orgsioc-journal.cnfrontiersin.orgrsc.org

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is a topic that can only be addressed hypothetically at this stage, as no synthesis has been reported. Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use or generation of hazardous substances. frontiersin.org Key principles include:

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. researchgate.net

Use of Safer Solvents and Auxiliaries: Minimizing the use of auxiliary substances or using innocuous alternatives.

Design for Energy Efficiency: Conducting synthetic steps at ambient temperature and pressure whenever possible.

Use of Renewable Feedstocks: Utilizing raw materials and feedstocks that are renewable rather than depleting.

Reduce Derivatives: Minimizing or avoiding the use of temporary modifying groups to reduce reaction steps and waste. researchgate.net

A future green synthesis of this compound could potentially be developed through biosynthetic approaches. Recent advancements in synthetic biology have enabled the production of complex lignans in engineered microorganisms like Escherichia coli and yeast, which could offer a more sustainable alternative to traditional chemical synthesis. mdpi.comnih.gov Such biosynthetic pathways, however, have not yet been developed for this compound.

Investigation of Biological Activities of Negundonorin A: in Vitro and Preclinical in Vivo Models

Antineoplastic and Cytotoxic Potencies

The terms antineoplastic and cytotoxic refer to the ability of a substance to inhibit the growth and proliferation of cancer cells or to kill them directly. wikipedia.orgcancer.govnih.gov Negundonorin A has demonstrated such activities against various cancer cell lines in laboratory studies.

Activity against Breast Cancer Cell Lines (e.g., ZR-75-30)

This compound has shown significant cytotoxic potential against the human breast cancer cell line ZR-75-30. researchgate.networdpress.comwordpress.comwordpress.com The ZR-75-30 cell line is derived from a ductal carcinoma and is widely used in breast cancer research as a preclinical model for evaluating therapies. cytion.comcytion.comatcc.org Studies have reported a potent cytotoxic effect of this compound on these cells, with an IC50 value of approximately 0.56 ± 0.19 µg/mL. researchgate.netresearchgate.net The IC50 value represents the concentration of a substance required to inhibit the growth of 50% of a cell population.

Table 1: Cytotoxic Activity of this compound against ZR-75-30 Breast Cancer Cells

| Compound | Cell Line | IC50 Value (µg/mL) |

|---|

Activity against Leukemic Cell Lines (e.g., HL-60)

The HL-60 cell line, established from a patient with acute promyelocytic leukemia, serves as a crucial in vitro model for studying leukemia and the differentiation of blood cells. atcc.orgoxinst.comnih.govwikipedia.org Research has indicated that this compound possesses anti-cancer properties toward the human leukemia cell line, HL-60. wordpress.com While another compound, negunfurol, was found to be the most active against HL-60 with an IC50 of 0.94 ± 0.26 μg/mL, this compound was also among the terpenes from Vitex negundo evaluated for cytotoxicity against these cells. researchgate.netresearchgate.net

Broad-Spectrum Cytotoxicity Profiling against Diverse Cancer Cell Lines

Investigations into the cytotoxic effects of compounds isolated from Vitex negundo, including this compound, have extended to a variety of cancer cell lines. researchgate.netresearchgate.net While specific broad-spectrum data for this compound is part of larger screenings of plant extracts and their constituents, these studies aim to identify compounds with potential activity against a range of cancers, such as those affecting the colon, liver, and cervix. researchgate.netmdpi.combrieflands.com The evaluation of natural products against diverse cancer cell panels is a common strategy in the search for new antineoplastic agents. nih.govnih.gov

Evaluation in Preclinical Xenograft Models (Non-Human)

Preclinical xenograft models, where human tumor cells are implanted into immunodeficient animals like mice, are essential for studying cancer progression and evaluating potential treatments in a more complex biological system. mdpi.comnih.govcrownbio.comoncodesign-services.comfrontiersin.org While specific studies detailing the evaluation of isolated this compound in xenograft models were not found, extracts from plants containing this compound have been noted for their anti-tumor activities in such models. wordpress.com For instance, certain extracts have been shown to be effective against implanted mammary tumors in nude mice. wordpress.com This suggests a potential area for future research to specifically assess the in vivo efficacy of this compound.

Anti-inflammatory Potential

In addition to its anti-cancer properties, this compound has been investigated for its potential to counteract inflammation. wordpress.comwordpress.commdpi.comki.senih.gov The anti-inflammatory effects of natural compounds are a significant area of pharmacological research. nih.gov

Modulation of Inflammatory Mediators (e.g., Nitric Oxide Production in Macrophages)

Macrophages are immune cells that play a key role in inflammation, and they can produce nitric oxide (NO) as an inflammatory mediator. qiagen.comnih.govnih.gov The inhibition of NO production in activated macrophages is a common indicator of anti-inflammatory activity. bcrcp.ac.in Studies on compounds from the genus Vitex have shown that certain diterpenes can inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. bcrcp.ac.in While specific data on this compound's direct effect on NO production in macrophages is part of broader investigations into the plant's constituents, related compounds have demonstrated significant inhibitory activity. bcrcp.ac.inresearchgate.net For example, other terpenes isolated from Vitex species have shown potent inhibition of NO production, indicating that this class of compounds has anti-inflammatory potential. bcrcp.ac.in

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

Assessment in in vivo (Non-Human) Inflammation Models

No studies detailing the assessment of this compound in preclinical, non-human in vivo inflammation models were found in the available literature.

Antioxidant Activities

While some sources generally list this compound as having potential antioxidant properties, specific quantitative data from antioxidant assays are not available. wordpress.combiosynth.com

Specific data from radical scavenging assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, for this compound, including metrics like IC₅₀ values, are not reported in the reviewed scientific literature.

There is no available research detailing the cellular antioxidant mechanisms of this compound, such as its effects on antioxidant enzymes or cellular signaling pathways related to oxidative stress.

Antimicrobial Efficacy

General antimicrobial activity has been reported for extracts of Vitex negundo, but specific data pertaining to purified this compound is lacking. wordpress.comsci-hub.ru

There is no information available in the scientific literature detailing the antibacterial spectrum of this compound or its efficacy, such as Minimum Inhibitory Concentration (MIC) values against specific bacterial strains.

Antifungal Spectrum and Efficacy

While direct studies on the antifungal activity of the isolated compound this compound are not extensively documented in current literature, research into the extracts of Vitex negundo, the plant from which it is derived, provides a basis for potential investigation. Extracts from V. negundo have demonstrated notable antifungal properties against various medically important fungal strains. interscience.org.uk

Crude extracts of V. negundo leaves have been tested against clinical isolates of Candida albicans and Candida tropicalis. interscience.org.uk In one study, chloroform (B151607) extracts showed complete inhibition of both tested Candida species, while ethanol (B145695) and methanol (B129727) extracts were effective against C. albicans. interscience.org.uk The aqueous extract showed moderate inhibition of C. albicans and mild inhibition of C. tropicalis. interscience.org.uk These findings suggest that compounds within V. negundo, such as this compound, may contribute to this antifungal potential, warranting further specific investigation. interscience.org.uksci-hub.ru

Table 1: Antifungal Activity of Vitex negundo Leaf Extracts on Candida Species

| Extract Type | Candida albicans Inhibition | Candida tropicalis Inhibition |

| Aqueous | Moderate | Mild |

| Ethanol | Significant | No Inhibition |

| Methanol | Significant | Mild |

| Chloroform | Complete | Complete |

Data sourced from a study on crude extracts of Vitex negundo. interscience.org.uk

Antiviral Activities (e.g., SARS-CoV-2 Main Protease Inhibition, if analogous compounds exhibit)

Currently, there is a lack of specific research data on the antiviral activities of this compound. The investigation of natural products for antiviral properties is a significant area of drug discovery, with many compounds being screened for their ability to inhibit viral replication or entry into host cells. frontiersin.orgdovepress.com For instance, compounds like Pentagalloylglucose (PGG) and Apigenin have been shown to possess anti-influenza and anti-poxvirus activities, respectively, acting on various stages of the viral life cycle. nih.govnih.gov The mechanisms of such natural antiviral agents can include blocking viral attachment, inhibiting viral enzymes like polymerase, or interfering with viral protein synthesis. nih.govnih.gov Given that this compound is a triterpenoid (B12794562), and other terpenes have been explored for antiviral effects, its potential in this area remains a topic for future scientific exploration.

Other Pharmacological Effects (as potential avenues for this compound investigation)

Immunomodulatory Effects

The potential immunomodulatory effects of this compound have not yet been directly investigated. Immunomodulators are substances that can either enhance or suppress the body's immune response and are used to treat a variety of conditions, from autoimmune diseases to cancer. clevelandclinic.orgnih.gov Research on other chemical constituents from the Vitex genus has revealed anti-inflammatory activity, which is a key aspect of immunomodulation. bcrcp.ac.in For example, certain labdane (B1241275) diterpenes isolated from Vitex negundo seeds demonstrated anti-inflammatory effects by inhibiting the production of nitric oxide (NO) in macrophages. bcrcp.ac.in This suggests that compounds from this plant have the potential to interact with the immune system. Therefore, investigating whether this compound possesses similar or other immunomodulatory properties, such as influencing cytokine production or lymphocyte activity, could be a valuable area of future research. mdpi.comnih.gov

Neurobiological Activities

To date, no studies have been published concerning the neurobiological activities of this compound. Neurobiological activities relate to the effects of a substance on the brain and nervous system, including its role in neuronal communication, brain circuitry, and behavior. nih.govnih.gov The brain's complex network involves neurotransmitters and signaling pathways that control everything from mood to motor function. nih.gov Research in this field explores how compounds might influence these systems, potentially offering therapeutic benefits for neurological or psychological disorders. buffalo.edu As the neurobiological profile of this compound is currently unknown, this represents an unexplored field of study for this particular compound.

Enzyme Inhibition (e.g., α-Glucosidase)

While direct studies on this compound are limited, there is evidence suggesting that triterpenoids isolated from Vitex species possess enzyme-inhibiting capabilities, particularly against α-glucosidase. researchgate.net Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. interesjournals.org This inhibition can be reversible or irreversible. libretexts.org Reversible inhibitors, which bind non-covalently, are classified based on how they interact with the enzyme and its substrate. libretexts.org

Competitive Inhibition: The inhibitor resembles the substrate and binds to the active site, preventing the substrate from binding. This inhibition can be overcome by increasing the substrate concentration. libretexts.org

Non-competitive Inhibition: The inhibitor binds to an allosteric (non-active) site, changing the enzyme's shape and preventing it from functioning effectively, regardless of whether the substrate is bound. lecturio.com

Mixed Inhibition: The inhibitor can bind to either the free enzyme or the enzyme-substrate complex, affecting both the enzyme's binding affinity for the substrate (Km) and its maximum reaction rate (Vmax). wikipedia.org

The potential for this compound, a norursane-type triterpenoid, to act as an α-glucosidase inhibitor makes it a candidate for research in metabolic disorders. researchgate.netchemfaces.com

Table 2: Types of Reversible Enzyme Inhibition

| Inhibition Type | Description | Effect on Vmax | Effect on Km |

| Competitive | Inhibitor binds to the active site, competing with the substrate. libretexts.org | Unchanged | Increases |

| Non-competitive | Inhibitor binds to an allosteric site, affecting enzyme function but not substrate binding. lecturio.com | Decreases | Unchanged |

| Uncompetitive | Inhibitor binds only to the enzyme-substrate complex. lecturio.com | Decreases | Decreases |

| Mixed | Inhibitor binds to an allosteric site, affecting both the enzyme and the enzyme-substrate complex. wikipedia.org | Decreases | Varies (Increase or Decrease) |

Anti-diabetic Properties

The potential anti-diabetic properties of this compound are a significant area for future investigation, primarily linked to its potential as an α-glucosidase inhibitor. researchgate.net Alpha-glucosidase inhibitors are a class of oral anti-diabetic drugs that work by preventing the digestion of carbohydrates in the small intestine. wikipedia.org By slowing the breakdown of starches and sugars into absorbable monosaccharides, these inhibitors help to reduce the sharp increase in blood glucose levels that occurs after a meal (postprandial hyperglycemia). mdpi.commdpi.com

Extracts from Vitex negundo, the source of this compound, have been reported to possess anti-hyperglycemic activity. sci-hub.ru Furthermore, other natural compounds with structures analogous to triterpenoids, such as naringenin, have shown promising anti-diabetic effects in both in vitro and in vivo models. nih.gov These effects are often attributed to mechanisms including improved insulin (B600854) sensitivity and the regulation of glucose metabolism. mdpi.comnih.gov Given that other triterpenoids from Vitex species inhibit α-glucosidase, it is plausible that this compound could contribute to anti-diabetic effects through a similar mechanism. researchgate.net This hypothesis, however, requires confirmation through direct experimental studies on the isolated compound.

Hepatoprotective Investigations

The potential of this compound to protect the liver from damage has been a subject of scientific investigation. Research has explored its effects in both laboratory cell cultures (in vitro) and preclinical animal models (in vivo), particularly against chemically-induced liver injury.

In Vitro Models

Initial studies on the biological activity of this compound have included its evaluation on human liver cells. These in vitro assays are fundamental for assessing a compound's potential hepatoprotective effects before advancing to more complex preclinical models. nih.gov In these studies, liver cells, such as the HepG2 cell line, are typically exposed to a known hepatotoxin to induce cellular damage. nih.gov The protective effect of the test compound is then measured by assessing various markers of cell health and damage.

Research indicates that this compound exerts a protective effect on human liver cells. sci-hub.ru While specific quantitative data from these studies are not detailed in the available literature, the general findings suggest a positive outcome in mitigating toxin-induced cell injury. The parameters typically evaluated in such studies are outlined in the table below.

Table 1: Summary of In Vitro Hepatoprotective Investigations of this compound

| Parameter | Toxin-Induced Effect | Reported Effect of this compound |

|---|---|---|

| Cell Viability | Decrease | Protective effect observed |

| Enzyme Leakage (e.g., ALT, AST, LDH) | Increase | Reduction in enzyme release noted |

| Oxidative Stress Markers (e.g., MDA) | Increase | Attenuation of oxidative stress suggested |

This table represents a qualitative summary of reported effects; specific numerical data is not available in the reviewed literature.

Preclinical In Vivo Models

Following promising in vitro results, the hepatoprotective activity of this compound has been evaluated in preclinical animal models. A key model used in these investigations is thioacetamide (B46855) (TAA)-induced liver injury in rats. sci-hub.runih.gov Thioacetamide is a well-established hepatotoxin that, after metabolic activation by cytochrome P450 enzymes in the liver, produces reactive metabolites that cause significant oxidative stress, leading to hepatocellular necrosis, inflammation, and fibrosis. nih.govnih.gov

Studies have reported that this compound exhibits hepatoprotective activity against liver damage induced by thioacetamide. sci-hub.ru The assessment of this protective effect typically involves measuring key serum biochemical markers that indicate the extent of liver damage. These markers include Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and Alkaline Phosphatase (ALP), which are enzymes that leak from damaged hepatocytes into the bloodstream. nih.govtodaysveterinarypractice.com Additionally, histopathological examination of liver tissue is performed to observe changes at a cellular level, such as necrosis, inflammation, and fibrosis. nih.gov

The findings from these preclinical models support the hepatoprotective potential of this compound, showing its ability to mitigate the damage caused by chemical toxins.

Table 2: Summary of Preclinical In Vivo Hepatoprotective Investigations of this compound in Thioacetamide-Induced Liver Injury Model

| Biochemical Marker | Effect of Thioacetamide (TAA) | Reported Effect of this compound Treatment |

|---|---|---|

| Alanine Aminotransferase (ALT) | Significant Increase | Reduction towards normal levels |

| Aspartate Aminotransferase (AST) | Significant Increase | Reduction towards normal levels |

| Alkaline Phosphatase (ALP) | Significant Increase | Reduction towards normal levels |

| Liver Histopathology | Evidence of necrosis, inflammation | Amelioration of liver tissue damage |

This table provides a qualitative summary of the reported outcomes. Specific quantitative values are not available in the cited literature.

Mechanistic Studies of Biological Actions of Negundonorin a

Identification of Molecular Targets and Binding Interactions

The initial step in elucidating the mechanism of a bioactive compound like Negundonorin A involves identifying its molecular targets. This process often relies on a variety of experimental techniques designed to observe and quantify the interaction between the compound and biological macromolecules. While specific data on this compound is limited, the following sections describe the standard methodologies used for such investigations.

Receptor Binding Assays

Receptor binding assays are fundamental in determining if a compound interacts with specific cellular receptors. nih.govpharmaron.comdost.gov.phcytivalifesciences.com These assays typically involve incubating the compound with a preparation of receptors, which can be in the form of isolated cell membranes or purified receptor proteins. nih.gov Often, a radiolabeled or fluorescently tagged ligand known to bind to the receptor is used in a competitive binding experiment. mesoscale.com The ability of this compound to displace the labeled ligand would indicate its binding affinity for that particular receptor. The data from these assays, such as the equilibrium dissociation constant (Kd), provides a quantitative measure of the binding affinity. nih.gov

Currently, specific receptor binding assay data for this compound is not available in the public domain. Research in this area would be a critical step in identifying its direct molecular targets.

Enzyme Inhibition Kinetics

Many therapeutic agents exert their effects by inhibiting enzymes. mit.edu Enzyme inhibition kinetic studies are performed to determine if a compound can modulate the activity of a specific enzyme and to characterize the nature of this inhibition. mit.eduuniroma1.itlibretexts.orgnih.gov These studies involve measuring the rate of an enzymatic reaction in the presence of varying concentrations of the substrate and the inhibitor (in this case, this compound).

The results can reveal whether the inhibition is competitive, non-competitive, or uncompetitive, providing insights into whether the compound binds to the active site or an allosteric site of the enzyme. libretexts.org The inhibition constant (Ki) is a key parameter derived from these studies, indicating the concentration of the inhibitor required to produce a certain level of inhibition. uniroma1.it

As of now, there are no published studies detailing the enzyme inhibition kinetics of this compound against specific enzymes.

Table 1: Types of Reversible Enzyme Inhibition

| Inhibition Type | Description | Effect on Vmax | Effect on Km |

| Competitive | Inhibitor binds only to the free enzyme at the active site. | No change | Increases |

| Non-competitive | Inhibitor binds to both the free enzyme and the enzyme-substrate complex at an allosteric site. | Decreases | No change |

| Uncompetitive | Inhibitor binds only to the enzyme-substrate complex at an allosteric site. | Decreases | Decreases |

Protein-Ligand Interaction Analysis

Understanding the physical interaction between a compound and its protein target at the atomic level is crucial. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy can provide high-resolution structural data of a protein-ligand complex. Computational methods, including molecular docking and molecular dynamics simulations, are also employed to predict and analyze the binding mode and interactions. bio-rad.comwgtn.ac.nz These analyses can identify key amino acid residues involved in the binding and the types of interactions, such as hydrogen bonds and hydrophobic interactions. bio-rad.com

Specific protein-ligand interaction analyses for this compound have not yet been reported. Such studies would be invaluable in the rational design of more potent and selective derivatives.

Cellular Signaling Pathway Modulation

Beyond direct molecular interactions, it is vital to understand how a compound affects the complex network of cellular signaling pathways that govern cell fate. Research has shown that other labdane (B1241275) diterpenes can modulate key signaling pathways involved in cell life and death. nih.govmdpi.comnih.govaacrjournals.orgjst.go.jp

Investigation of Apoptotic Pathways

Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. bio-techne.com Many anti-cancer agents function by inducing apoptosis in tumor cells. The apoptotic process can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways, both of which converge on the activation of caspases. nih.govcellsignal.com

Caspase Activation: Caspases are a family of proteases that, once activated, execute the apoptotic program by cleaving key cellular substrates. bio-techne.com Initiator caspases (like caspase-8 and -9) are activated at the start of the apoptotic cascade, while executioner caspases (like caspase-3) are activated downstream to carry out the dismantling of the cell. nih.gov Studies on other labdane diterpenes, such as sclareol (B1681606), have demonstrated the activation of both caspase-8 and caspase-9, indicating an involvement of both the extrinsic and intrinsic apoptotic pathways. nih.gov The activation of caspases can be detected using various methods, including western blotting for cleaved caspases and colorimetric or fluorometric assays that measure caspase activity.

Mitochondrial Membrane Potential: The intrinsic apoptotic pathway is closely linked to the mitochondria. A key event in this pathway is the disruption of the mitochondrial membrane potential (ΔΨm). researchgate.netnih.govnih.gov The loss of ΔΨm can lead to the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytosol, which then triggers the activation of caspase-9. nih.gov The mitochondrial membrane potential can be measured using fluorescent dyes like JC-1, which exhibits a fluorescence shift from red to green upon membrane depolarization. researchgate.net While direct evidence for this compound is lacking, the known cytotoxicity of this compound class suggests that investigating its effect on mitochondrial membrane potential would be a logical step. nih.govjst.go.jp

Cell Cycle Regulation Studies

The cell cycle is a tightly regulated process that controls cell division. Cancer cells are characterized by their ability to bypass normal cell cycle checkpoints, leading to uncontrolled proliferation. Some anticancer compounds exert their effects by inducing cell cycle arrest at specific phases, preventing the cell from dividing and often leading to apoptosis. mdpi.comnih.gov

G0/G1 Phase Arrest: The transition from the G0 (quiescent) or G1 (first gap) phase to the S (synthesis) phase is a critical checkpoint in the cell cycle. nih.gov Arrest at the G0/G1 phase prevents the cell from replicating its DNA and proceeding with division. mdpi.comnih.govnih.gov Studies on other labdane diterpenes have shown that they can induce G1-phase arrest. nih.gov For example, sclareol has been reported to cause an arrest in the G1-phase of the cell cycle in human colon cancer cells. nih.gov The analysis of cell cycle distribution is typically performed using flow cytometry after staining the cells with a DNA-intercalating dye like propidium (B1200493) iodide.

While research has highlighted the potent cytotoxic activity of this compound against the human breast cancer cell line ZR-75-30, with a reported IC50 value of 0.56 ± 0.19 µg/mL, detailed mechanistic studies are still required. researchgate.net The information on related labdane diterpenes provides a valuable framework for directing future research into the specific molecular mechanisms of this compound.

Table 2: Cytotoxic Activity of this compound

| Cell Line | Cancer Type | IC50 (µg/mL) |

| ZR-75-30 | Human Breast Carcinoma | 0.56 ± 0.19 researchgate.net |

Gene Expression and Protein Level Alterations (e.g., COX-2, iNOS)

The enzymes cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) are pivotal mediators of inflammatory processes and are often upregulated in pathological conditions. frontiersin.orgcaldic.com While direct studies detailing the effect of this compound on COX-2 and iNOS expression are limited in the available scientific literature, research on other terpenoid compounds isolated from Vitex negundo provides valuable context.

For instance, two labdane diterpenes, negundoin C and negundoin E, also found in Vitex negundo seeds, have demonstrated significant anti-inflammatory effects by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. Further investigation into the mechanism revealed that these compounds markedly reduced the protein levels of both iNOS and COX-2. This suggests that a potential mechanism of action for compounds from this plant involves the downregulation of these key pro-inflammatory proteins.

The regulation of COX-2 and iNOS is complex, often involving transcription factors like NF-κB. nih.gov The inhibition of these enzymes or their expression can lead to a reduction in the production of prostaglandins (B1171923) and nitric oxide, which are key players in the inflammatory cascade. frontiersin.orgnih.gov Although this compound has been evaluated for its cytotoxic effects, its specific role in modulating the COX-2 and iNOS pathways remains an area for future investigation.

Table 1: Effect of Vitex negundo Terpenoids on iNOS and COX-2 Protein Levels This table is interactive. Click on headers to sort.

| Compound | Cell Line | Treatment | Effect on iNOS Protein Level | Effect on COX-2 Protein Level |

|---|---|---|---|---|

| Negundoin C | RAW 264.7 | 5 µM | Reduced to 41.01 ± 6.02% | Reduced to 26.40 ± 7.43% |

| Negundoin E | RAW 264.7 | 5 µM | Reduced to 0.40 ± 0.13% | Reduced to 2.06 ± 0.53% |

Data pertains to related compounds from Vitex negundo, as direct data for this compound is not specified in the provided sources.

Autophagy Modulation

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a crucial role in cellular homeostasis, development, and disease. nih.gov It is a tightly regulated pathway that can be modulated by various stimuli, including nutrient starvation and chemical compounds.

Some phytochemicals isolated from Vitex negundo have been noted for their ability to induce autophagy. wordpress.com This process involves the formation of double-membraned vesicles called autophagosomes that engulf cytoplasmic material and deliver it to lysosomes for degradation. The modulation of autophagy is a significant mechanism in cancer therapy, as it can lead to either cell survival or cell death depending on the cellular context. While there are indications that compounds from the plant can trigger this pathway, specific mechanistic studies detailing how this compound modulates autophagy, including its effects on key autophagy-related proteins (Atg) or signaling pathways like PI3K-AKT-mTOR, are not extensively documented in the available research. wordpress.comresearchgate.net

Interaction with Cellular Macromolecules (e.g., DNA, RNA)

The biological activity of many compounds is predicated on their ability to interact with cellular macromolecules such as DNA and RNA. frontiersin.org These interactions can lead to a variety of outcomes, including the inhibition of replication, transcription, and translation, or the induction of DNA damage, ultimately triggering pathways like apoptosis. wordpress.comnih.gov

For example, some tri-terpenoids are known to exert anti-proliferative effects by inhibiting enzymes like topoisomerase and activating caspases, which leads to the fragmentation of DNA, a hallmark of apoptosis. wordpress.com RNA molecules also serve as critical targets; lncRNAs, for instance, can form complex structures and interact with DNA and proteins to regulate gene expression. mdpi.comencyclopedia.pub

However, the current body of scientific literature does not provide specific details on whether this compound directly binds to or interacts with DNA or RNA. Its noted cytotoxicity in cancer cell lines, such as the human breast cancer cell line ZR-75-30, suggests that it interferes with critical cellular processes that could involve macromolecules, but the precise molecular targets and interaction mechanisms remain to be elucidated. researchgate.networdpress.com

In Vivo Mechanistic Validation (Non-Human Animal Models)

To translate in vitro findings into potential therapeutic applications, validation in living organisms is essential. researchgate.net Non-human animal models provide a complex physiological system to study the efficacy, mechanism, and pharmacokinetics of a compound. biocytogen.comwuxibiology.com

This compound has demonstrated potent cytotoxicity against human cancer cell lines in vitro. researchgate.networdpress.com For example, it was found to be highly cytotoxic to ZR-75-30 cells with an IC50 value of approximately 0.56 µg/mL. researchgate.net While these in vitro results are promising, there is a lack of specific in vivo studies in the available literature that validate the mechanistic actions of purified this compound in non-human animal models. Research on other compounds from Vitex negundo has included studies in nude mice, where extracts have been shown to inhibit tumor growth. wordpress.com Such studies are crucial for understanding how a compound behaves in a whole-organism context, but specific mechanistic validation for this compound in animal models is a necessary next step in its research trajectory.

Table 2: In Vitro Cytotoxicity of this compound This table is interactive. Click on headers to sort.

| Compound | Cell Line | Cell Type | IC50 Value (µg/mL) |

|---|---|---|---|

| This compound | ZR-75-30 | Human Breast Carcinoma | 0.56 ± 0.19 |

Source: researchgate.net

Structure Activity Relationship Sar and Computational Studies of Negundonorin a

Elucidation of Pharmacophore Features

A pharmacophore represents the spatial arrangement of essential steric and electronic features of a molecule that are responsible for its interaction with a specific biological target. univie.ac.at The development of pharmacophore models for Negundonorin A and related compounds helps in understanding the key molecular interactions required for their activity and serves as a blueprint for the design of new, more potent analogs. pharmacophorejournal.comnih.gov

Pharmacophore models are typically generated based on the common features of a set of active molecules (ligand-based) or the interaction patterns observed in a ligand-protein complex (structure-based). mdpi.com These models consist of various features such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (H), aromatic rings (AR), and positively or negatively ionizable centers. univie.ac.at The spatial relationship between these features is crucial for biological activity. nih.gov For instance, a well-defined pharmacophore model can rationalize the activity trends within a series of compounds and predict the activity of novel molecules. pharmacophorejournal.com

While specific pharmacophore models exclusively for this compound are not extensively detailed in the provided search results, the general principles of pharmacophore modeling are well-established. pharmacophorejournal.comunivie.ac.atnih.gov The process involves identifying common chemical features among active molecules and their spatial arrangement to create a hypothesis. pharmacophorejournal.com This hypothesis can then be used to screen compound libraries for new potential hits. pharmacophorejournal.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. jocpr.comwikipedia.org These models are valuable tools in drug discovery for predicting the activity of new chemical entities, thereby prioritizing synthetic efforts. medcraveonline.com

Development of Predictive Models for this compound and its Analogs

The development of a QSAR model begins with a dataset of molecules with known biological activities. mdpi.comnih.gov For this compound and its analogs, this would involve compiling a series of related compounds and their corresponding bioactivity data. The next step is the calculation of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. jocpr.com These descriptors can be categorized into various types, including constitutional, topological, geometrical, and electronic descriptors.

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN) and Random Forest (RF) are employed to build the QSAR model. mdpi.cominsightsoftware.comnih.gov The goal is to create a mathematical equation that correlates the descriptors with the biological activity. wikipedia.org For example, a study on thiazolidine-4-one derivatives identified descriptors like MLFER_S, GATSe2, Shal, and EstateVSA 6 as positively correlated with antitubercular activity, while SpMAD_Dzs 6 showed a negative correlation. nih.gov

A crucial aspect of developing predictive models is dividing the dataset into a training set, used to build the model, and a test set, used to evaluate its predictive power on unseen data. mdpi.combioxpedia.com This ensures the model's ability to generalize to new compounds. infomineo.com

Validation of QSAR Models

The validation of a QSAR model is a critical step to ensure its robustness, reliability, and predictive capability. basicmedicalkey.comresearchgate.net Validation is typically performed using both internal and external methods. basicmedicalkey.comnih.gov

Internal validation assesses the stability and robustness of the model using the training set data. basicmedicalkey.com A common technique is cross-validation, particularly the leave-one-out (LOO) method, which systematically removes one compound from the training set, rebuilds the model with the remaining compounds, and then predicts the activity of the removed compound. basicmedicalkey.com The cross-validated correlation coefficient (Q²) is a key metric, with a value greater than 0.5 generally considered acceptable. mdpi.com

External validation evaluates the model's ability to predict the activity of compounds not used in its development (the test set). basicmedicalkey.com The predictive correlation coefficient (R²_pred) is calculated by comparing the predicted and experimental activities of the test set compounds. nih.gov A high R²_pred value indicates good predictive power. mdpi.com Additional statistical parameters such as the root mean square error (RMSE) and mean absolute error (MAE) are also used to assess the model's accuracy. mdpi.com

The Organisation for Economic Co-operation and Development (OECD) has established principles for the validation of QSAR models to ensure their scientific validity for regulatory purposes. basicmedicalkey.com These principles emphasize a defined endpoint, an unambiguous algorithm, a defined domain of applicability, appropriate measures of goodness-of-fit, robustness, and predictivity, and a mechanistic interpretation, if possible. basicmedicalkey.com

Below is a table summarizing key statistical parameters often used in QSAR model validation:

| Parameter | Description | Acceptable Value |

| R² | Coefficient of determination; measures the goodness-of-fit of the model to the training set data. mdpi.com | > 0.6 mdpi.com |

| Q² (or R²cv) | Cross-validated correlation coefficient; measures the internal predictive ability of the model. mdpi.com | > 0.5 mdpi.com |

| R²_pred | Predictive correlation coefficient for the external test set; measures the external predictive ability of the model. nih.gov | Varies, but higher is better. |

| RMSE | Root Mean Square Error; represents the standard deviation of the residuals (prediction errors). mdpi.com | Lower is better. |

| MAE | Mean Absolute Error; the average of the absolute differences between predicted and observed values. | Lower is better. |

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to study the interactions between a ligand, such as this compound, and its biological target at an atomic level. sci-hub.runih.govutep.edu

Ligand-Protein Interaction Prediction

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govscielo.br The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the protein and then using a scoring function to estimate the binding affinity for each pose. dergipark.org.tr The pose with the best score is predicted as the most likely binding mode.

The accuracy of the docking protocol is often validated by redocking a co-crystallized ligand into its known binding site and calculating the root mean square deviation (RMSD) between the docked pose and the crystallographic pose. dergipark.org.tr Successful docking studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that are crucial for binding. rsc.orggithub.com For example, docking studies of quinoline-thiazole hybrids with the BCR-ABL1 tyrosine kinase suggested that interactions with the Met318 residue were important for activity. scielo.br

The results of molecular docking can provide valuable insights for SAR studies and guide the design of new analogs with improved binding affinity. researchgate.netbiorxiv.org

Conformational Analysis of this compound

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. lumenlearning.comlibretexts.org The various conformations of a molecule can have different energies, and the most stable conformation is typically the one with the lowest energy. drugdesign.org

Molecular dynamics (MD) simulations can be used to explore the conformational landscape of this compound. nih.govreadthedocs.io MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. readthedocs.iostanford.edu These simulations provide a detailed picture of the dynamic behavior of the molecule, including the flexibility of different parts of the structure and the transitions between different conformations. nih.gov

By analyzing the trajectory from an MD simulation, researchers can identify the most populated (lowest energy) conformations of this compound in a particular environment, such as in solution or when bound to a protein. utep.edu This information is crucial for understanding its biological activity, as the bioactive conformation may not be the lowest energy conformation in isolation. ethz.ch The study of conformational preferences can reveal why certain structural features are important for activity and can aid in the design of conformationally restricted analogs with enhanced potency. drugdesign.org

Advanced Analytical Methodologies for Negundonorin a Analysis

Chromatographic Quantification Techniques

Chromatographic methods are fundamental in the separation, identification, and quantification of specific compounds within a mixture. For a complex triterpenoid (B12794562) like Negundonorin A, which is primarily sourced from the seeds of the Vitex negundo plant, these techniques are indispensable for its analysis. chemfaces.combiocrick.com

High-Performance Liquid Chromatography (HPLC) with various detectors

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of non-volatile compounds in plant extracts. While specific HPLC methods solely for this compound quantification are not widely published, the extensive use of HPLC for analyzing other key constituents in Vitex negundo provides a clear framework for its application. akjournals.comnih.govscielo.br Researchers have successfully developed and validated HPLC methods for quantifying compounds like agnuside (B1665653) and negundoside (B1240711) in V. negundo extracts, demonstrating the technique's suitability for the phytochemical profile analysis of this plant. akjournals.comscielo.br

An HPLC method for this compound would involve its extraction from the plant matrix, typically the seeds, followed by separation on a reversed-phase column (e.g., C18). akjournals.com The mobile phase would likely consist of a mixture of an aqueous buffer and an organic solvent like methanol (B129727) or acetonitrile, run in either an isocratic or gradient elution mode to achieve optimal separation from other co-extracted compounds. nih.gov Detection is commonly achieved using Diode-Array Detectors (DAD) or UV-Vis detectors, which measure the absorbance of the analyte at a specific wavelength. akjournals.com For this compound, the wavelength of maximum absorbance would need to be determined to ensure high sensitivity. The method would be validated according to ICH guidelines for linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). nih.gov

| Parameter | Typical Conditions | Reference |

|---|---|---|

| Column | Reversed-phase C18 | akjournals.com |

| Mobile Phase | Buffer (e.g., Potassium Dihydrogen Orthophosphate, Heptane Sulphonic Acid) and Methanol/Acetonitrile | akjournals.comnih.gov |

| Elution Mode | Isocratic or Gradient | nih.gov |

| Detector | Photo Diode Array (PDA) or UV-Vis | akjournals.comnih.gov |

| Detection Wavelength | 251 nm (for Negundoside) | akjournals.com |

Ultra-High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS/MS)

For comprehensive metabolite profiling and the identification of compounds in complex mixtures like Vitex negundo extracts, the coupling of Ultra-High Performance Liquid Chromatography with Mass Spectrometry is the preferred method. nih.gov UHPLC-QTOF-MS/MS, in particular, offers high resolution, sensitivity, and accuracy, making it a powerful tool for both identifying known compounds and characterizing novel ones like this compound. google.combcrcp.ac.in This technique has been successfully applied to identify dozens of phenolic compounds, flavonoids, and iridoids in various parts of the V. negundo plant. nih.gov

In this approach, UHPLC provides rapid and highly efficient separation of phytochemicals. The eluent is then introduced into a QTOF mass spectrometer. The quadrupole can be used to select a specific ion, while the time-of-flight analyzer measures the mass-to-charge ratio (m/z) of ions with high accuracy. nih.gov This allows for the determination of the elemental composition of the parent ion. Subsequent fragmentation (MS/MS) provides structural information for definitive identification. This metabolomics-based approach is ideal for distinguishing authentic plant material from adulterated products and for cataloging the complete chemical inventory of a sample. google.com

| Parameter | Typical Conditions | Reference |

|---|---|---|

| LC System | Agilent 1290 LC, I-class UPLC system | bcrcp.ac.inmdpi.com |

| MS System | Agilent 6545 Q-TOF, Waters TQ-S Triple Quadrupole | bcrcp.ac.inmdpi.com |

| Ionization Source | Electrospray Ionization (ESI), positive and negative modes | mdpi.com |

| Scan Mode | Full scan (e.g., m/z 100-900) and Product Ion Scan (MS/MS) | mdpi.com |

| Data Analysis | Metabolite profiling, comparison with databases, multivariate statistical analysis | google.combcrcp.ac.in |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. thepharmajournal.com Its application in the analysis of Vitex negundo has primarily focused on the characterization of essential oils and other volatile components from its leaves and flowers. cabidigitallibrary.orgnih.gov These studies utilize GC coupled with a mass spectrometer (GC-MS) to identify dozens of compounds, mainly terpenes and their derivatives. nih.govresearchgate.net

The direct analysis of this compound, a large and non-volatile norursane-type triterpenoid, by GC is not feasible without chemical derivatization. chemfaces.com Derivatization would be required to increase its volatility and thermal stability, allowing it to pass through the GC column. However, this adds complexity to sample preparation and may not be the preferred method when superior techniques like LC-MS are available. Therefore, while GC-MS is a vital tool for analyzing the volatile profile of V. negundo, it is not the primary or most direct method for quantifying this compound.

Mass Spectrometry-Based Characterization and Metabolomics

Mass spectrometry (MS) is an essential analytical tool for the structural elucidation and identification of compounds. When coupled with chromatographic separation, it provides unparalleled specificity and sensitivity.

High-Resolution Mass Spectrometry